molecular formula C13H16O4 B127959 1,2-Benzenedicarboxylic acid, monopentyl ester CAS No. 24539-56-8

1,2-Benzenedicarboxylic acid, monopentyl ester

Cat. No. B127959
CAS RN: 24539-56-8
M. Wt: 236.26 g/mol
InChI Key: FPGPRAKRYDSZAW-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxylic acid, monopentyl ester, is a derivative of benzenedicarboxylic acid where one of the hydrogen atoms in the carboxylic acid groups has been replaced with a pentyl ester group. This modification alters the compound's solubility and reactivity, making it a subject of interest in various chemical studies.

Synthesis Analysis

The synthesis of related aromatic esters typically involves the esterification of carboxylic acids. Although the provided papers do not directly describe the synthesis of 1,2-benzenedicarboxylic acid, monopentyl ester, they do discuss the synthesis of similar compounds. For instance, dendrimers based on symmetrically substituted benzenetricarboxylic acid esters are synthesized through a stepwise convergent method, which could be adapted for the synthesis of monopentyl esters . Additionally, the synthesis of aryl-substituted derivatives of saturated fatty acids, such as arylalkanoic acids, is achieved through the oxidation of aralkyl alcohols and aldehydes or the hydrogenation of corresponding unsaturated acids .

Molecular Structure Analysis

The molecular structure of 1,2-benzenedicarboxylic acid, monopentyl ester, would consist of a benzene ring with two carboxylic acid groups at the 1 and 2 positions, one of which is esterified with a pentyl group. The structure of related compounds, such as benzenedicarboxylic acid dimethyl esters, has been studied using deuterium labeling techniques and mass spectrometry, revealing insights into the fragmentation processes and the stability of the intermediate ions formed .

Chemical Reactions Analysis

The reactivity of 1,2-benzenedicarboxylic acid, monopentyl ester, can be inferred from studies on similar compounds. For example, silver carboxylate complexes based on benzoic acid frameworks exhibit specific reactivity patterns, such as the formation of polymeric networks and susceptibility to hydrolysis due to weaker Ag–Ocarbonyl bonding . These findings suggest that the ester group in 1,2-benzenedicarboxylic acid, monopentyl ester, could also influence its reactivity with metals and susceptibility to hydrolysis.

Physical and Chemical Properties Analysis

The physical properties of aromatic esters are influenced by their molecular structure. For instance, the phase behavior and curing reaction of 1,4-benzenedicarboxylic acid bis(4-cyanatomethylphenyl) ester have been examined, showing that the liquid crystalline order and crosslink density affect the material's mechanical properties and glass transition temperature . Although not directly related to 1,2-benzenedicarboxylic acid, monopentyl ester, these studies provide a framework for understanding how the ester functional group and the position of substitution on the benzene ring can impact the physical properties of the compound.

Scientific Research Applications

Environmental Impact and Analytical Methods

1,2-Benzenedicarboxylic acid esters, including monopentyl ester, are mainly used as plasticizers in polymers. Due to their widespread use, they are considered ubiquitous environmental pollutants and are recognized as endocrine-disrupting compounds with carcinogenic effects. Microextraction methods have been developed for their determination in environmental samples, employing techniques like gas chromatography or high-performance liquid chromatography for sensitive detection at low concentrations (Farajzadeh, Sorouraddin, & Mogaddam, 2015).

Interaction with Atmospheric Gases

The reactions of oxygen ions with esters of benzenedicarboxylic acids, including the monopentyl ester, have been studied under negative-ion chemical ionization conditions. These studies help understand the environmental fate and transformation of these compounds in the atmosphere (Stemmler, Diener, & Swift, 1994).

Application in Polymers and Conductivity

1,2-Benzenedicarboxylic acid esters are used as plasticizing dopants in polymers like polyaniline to enhance their mechanical properties and conductivity. Their addition alters the molecular ordering in the material, influencing its electrical transport properties (Dufour et al., 2001).

Role in Supramolecular Structure

These esters, when used in combination with other chemicals, can influence the supramolecular structure and properties of materials. For instance, their interaction with different ligands and metals can lead to diverse frameworks with potential applications in areas like energy storage (Li et al., 2015).

properties

IUPAC Name

2-pentoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGPRAKRYDSZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179281
Record name 1,2-Benzenedicarboxylic acid, monopentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzenedicarboxylic acid, monopentyl ester

CAS RN

24539-56-8
Record name Mono-n-pentyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24539-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarboxylic acid, monopentyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024539568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, monopentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Demirtepe, L Melymuk, G Codling… - Science of The Total …, 2021 - Elsevier
Indoor dust is an important exposure route to anthropogenic chemicals used in consumer products. Plasticizers are common product additives and can easily leach out of the product …
Number of citations: 6 www.sciencedirect.com
S Gangolli - The Dictionary of Substances and their …, 1999 - The Royal Society of Chemistry
Number of citations: 0

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